molecular formula C12H10N2O3S B5865363 2-nitro-N-(thiophen-2-ylmethyl)benzamide

2-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B5865363
M. Wt: 262.29 g/mol
InChI Key: VAYWSXCVLYIMRH-UHFFFAOYSA-N
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Description

It is obtained in 86% yield as a pale-yellow solid . The compound features a nitro group at the ortho position of the benzamide core and a thiophen-2-ylmethyl substituent on the amide nitrogen. Its structure is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data .

Properties

IUPAC Name

2-nitro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYWSXCVLYIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of Thiophen-2-ylmethylamine: Thiophen-2-ylmethylamine is synthesized separately, often through the reaction of thiophene with formaldehyde and ammonia.

    Coupling Reaction: The final step involves the coupling of the nitrated benzamide with thiophen-2-ylmethylamine. This is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for 2-nitro-N-(thiophen-2-ylmethyl)benzamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products

    Reduction: 2-amino-N-(thiophen-2-ylmethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of thiophen-2-ylmethylamine with 2-nitrobenzoyl chloride. The compound's structure features a nitro group that can influence its reactivity and biological activity. The molecular formula is C₁₁H₈N₂O₂S, indicating a complex interaction between the thiophene ring and the benzamide moiety.

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable antioxidant properties. For instance, in a comparative analysis, compounds similar to 2-nitro-N-(thiophen-2-ylmethyl)benzamide showed significant inhibition of free radicals, as measured by the ABTS assay. The results indicated that certain derivatives achieved up to 62% inhibition compared to ascorbic acid, highlighting their potential as antioxidant agents .

Antibacterial Activity

The antibacterial efficacy of 2-nitro-N-(thiophen-2-ylmethyl)benzamide has been evaluated against various pathogenic bacteria. In laboratory tests, it displayed substantial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, some derivatives demonstrated higher activity levels than traditional antibiotics like ampicillin, suggesting their potential as new antimicrobial agents .

Antitumor Potential

Thiophene derivatives have also been explored for their antitumor properties. Studies indicate that compounds related to 2-nitro-N-(thiophen-2-ylmethyl)benzamide can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings position such compounds as promising candidates for further development in cancer therapeutics .

Pharmaceutical Development

The unique chemical structure of 2-nitro-N-(thiophen-2-ylmethyl)benzamide makes it suitable for drug development, particularly in creating novel therapeutic agents targeting oxidative stress-related diseases and bacterial infections. Its derivatives are being investigated for their potential roles in treating conditions such as cancer and inflammatory diseases.

Material Science

In materials science, compounds with thiophene units are known for their conductive properties. The incorporation of 2-nitro-N-(thiophen-2-ylmethyl)benzamide into polymer matrices could enhance the electrical conductivity and thermal stability of materials used in electronic devices. Research is ongoing to optimize these properties for practical applications in organic electronics .

Case Studies

  • Antioxidant Efficacy Study :
    A study evaluated the antioxidant potential of various thiophene derivatives using the ABTS assay. The results indicated that 3-amino thiophene derivatives exhibited the highest activity, with a notable percentage inhibition compared to standard antioxidants .
    CompoundAbsorbanceInhibition (%)
    7a0.19462.0
    3b0.23054.9
    Control0.5100
    Ascorbic Acid0.06188.0
  • Antibacterial Activity Evaluation :
    Another study assessed the antibacterial effects of various derivatives against common pathogens. The results showed that certain derivatives had activity indices exceeding those of conventional antibiotics .
    CompoundS. aureus (mm)E. coli (mm)
    7b20 (83.3%)17 (73.9%)
    Ampicillin2524

Mechanism of Action

The mechanism of action of 2-nitro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-nitro-N-(thiophen-2-ylmethyl)benzamide include:

Compound Name Substituents (Benzamide Core) Amide Nitrogen Substituent Key Features Reference
2-Nitro-N-(thiophen-2-ylmethyl)benzamide 2-Nitro Thiophen-2-ylmethyl Heterocyclic thiophene group
N-(Furan-2-ylmethyl)-5-methyl-2-nitrobenzamide (1c) 5-Methyl-2-nitro Furan-2-ylmethyl Furan substituent, methyl group
3-Chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide (1g) 3-Chloro-2-nitro Thiophen-2-ylmethyl Chloro substitution at C3
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (I) 2-Nitro 5-Nitrothiazole Thiazole ring, dual nitro groups
2-Nitro-N-(2-nitrophenyl)benzamide (I) 2-Nitro 2-Nitrophenyl Dual nitro groups, planar amide
2-Nitro-N-(4-nitrophenyl)benzamide 2-Nitro 4-Nitrophenyl Para-nitro substitution

Key Observations :

  • Heterocyclic Substituents : Thiophene (1f, 1g) and thiazole (I in ) introduce π-π stacking and hydrogen-bonding capabilities, influencing crystal packing .
  • Planarity : The amide group in 2-nitro-N-(2-nitrophenyl)benzamide (I) is nearly planar, with dihedral angles of 71.76° and 24.29° relative to the benzene rings, stabilizing intermolecular N–H···O hydrogen bonds .

Physical and Spectroscopic Properties

  • Physical State : Simple benzamides (1c, 1f) are solids, while diazepine derivatives (2g–2i) are oils due to increased molecular flexibility .
  • Spectroscopy :
    • NMR : Thiophen-2-ylmethyl substituents show characteristic thiophene proton signals at δ 6.8–7.5 ppm .
    • Crystallography : Planar amide groups in nitro-substituted analogues (e.g., ) contrast with twisted conformations in thiazole derivatives (54.92° dihedral angle in ).

Crystallographic Features

  • Hydrogen Bonding :
    • 2-Nitro-N-(2-nitrophenyl)benzamide forms N–H···O and C–H···O interactions, creating C(4) chains along the [100] direction .
    • Thiazole derivatives (I) exhibit N–H···O bonds along the c-axis and weak C–H···O interactions, forming edge-fused R44(28) rings .
  • π-π Stacking: Quinoline-containing analogues (e.g., 2-nitro-N-(8-quinolyl)benzamide) show centroid-centroid distances of 3.48 Å, stabilizing crystal packing .

Computational Insights

  • Vibrational Frequencies : Hartree-Fock calculations on 2-nitro-N-(4-nitrophenyl)benzamide match experimental geometries, with nitro group vibrations at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
  • Hyperpolarizability : The first hyperpolarizability (β) of 2-nitro-N-(4-nitrophenyl)benzamide is comparable to urea, making it a candidate for second-harmonic generation .

Q & A

Q. What are the common synthetic pathways for preparing 2-nitro-N-(thiophen-2-ylmethyl)benzamide and related benzamide derivatives?

The synthesis typically involves multi-step reactions starting with functionalized benzoyl chloride precursors. For example, ortho-toluyl chloride can react with potassium thiocyanate in acetone to form an isothiocyanate intermediate, followed by condensation with a primary amine (e.g., thiophen-2-ylmethylamine) to yield the benzamide core . Coupling agents like carbodiimides (e.g., EDC or DCC) are often employed to activate carboxylic acids for amide bond formation . Purification methods such as column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization ensure high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-nitro-N-(thiophen-2-ylmethyl)benzamide?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group at C2 of benzamide, thiophene methylene linkage). Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹), nitro groups (~1520 cm⁻¹), and thiophene C-S (~680 cm⁻¹) provide functional group validation .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How can researchers assess the solubility and stability of 2-nitro-N-(thiophen-2-ylmethyl)benzamide under experimental conditions?

Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods . Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure are conducted via HPLC to monitor degradation products (e.g., nitro group reduction or thiophene ring oxidation) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of 2-nitro-N-(thiophen-2-ylmethyl)benzamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack . Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in solvated systems .

Q. How can researchers optimize reaction conditions to improve the yield and purity of 2-nitro-N-(thiophen-2-ylmethyl)benzamide during synthesis?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitro group introduction .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
  • Continuous flow reactors : Improve mixing and heat transfer for scalable synthesis . Analytical monitoring via TLC (Rf tracking) and in-situ FTIR ensures intermediate stability .

Q. What strategies resolve contradictions in reported biological activities of benzamide derivatives containing thiophene moieties?

  • Comparative assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) across labs to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro position, thiophene linkage) to isolate contributing factors .
  • Theoretical frameworks : Link observed bioactivity to molecular docking results (e.g., binding affinity to enzyme active sites) .

Q. How can researchers validate the mechanism of action for 2-nitro-N-(thiophen-2-ylmethyl)benzamide in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values and inhibition constants (Ki) using Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
  • Mass spectrometry : Identify covalent adducts formed via nitro group reduction or thiophene-mediated interactions .

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